

Comparative study of the antimicrobial spectrum of different nitro-containing heterocycles

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Compound of Interest

Compound Name: 2-Methyl-6-nitro-2H-benzo[B]
[1,4]oxazin-3(4H)-one

Cat. No.: B1274966

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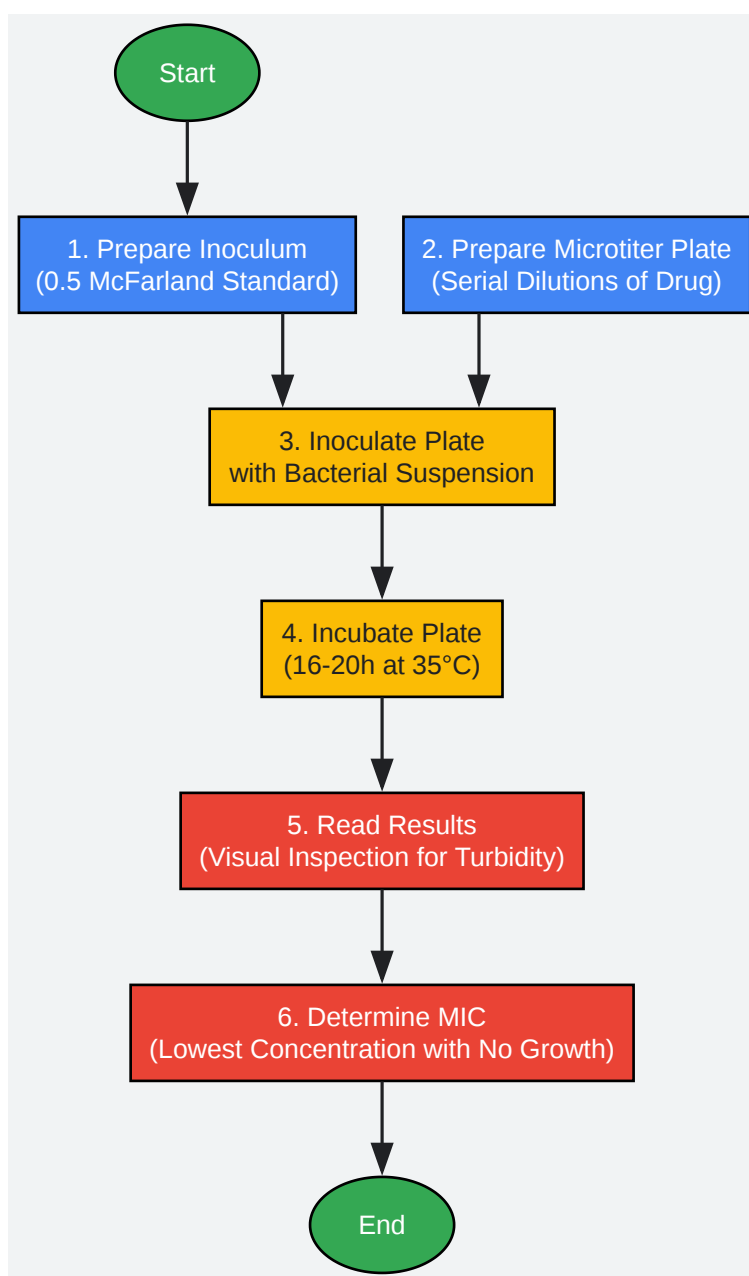
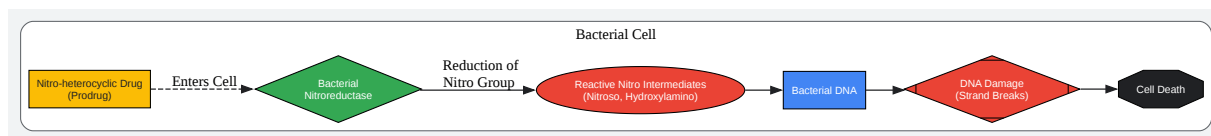
A Comparative Analysis of the Antimicrobial Spectrum of Nitro-Containing Heterocycles

This guide provides a comparative overview of the antimicrobial spectrum of three major classes of nitro-containing heterocyclic compounds: nitrofurans, nitroimidazoles, and nitrothiazoles. These synthetic compounds are crucial in treating a variety of microbial infections.[1] Their activity is largely dependent on the presence of a nitro group, which is metabolically activated within the target microorganism to produce cytotoxic effects.[2] This document summarizes their performance, supported by experimental data, and outlines the methodologies used for their evaluation.

Mechanism of Action: Reductive Activation

The antimicrobial action of nitro-heterocyclic drugs is initiated through a process of metabolic activation.[2] These compounds are prodrugs that are activated via the reduction of their nitro group by microbial nitroreductase enzymes, a process that occurs more efficiently under anaerobic conditions.[2][3] This reduction leads to the formation of highly reactive, short-lived intermediates, such as nitroso and hydroxylamino derivatives.[3] These reactive species are responsible for the drug's cytotoxic effects, primarily through inducing damage to microbial DNA, proteins, and other macromolecules, ultimately leading to cell death. The antimicrobial

spectrum of these drugs is often related to the ability of different microbial species to reduce them.[2]



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